![molecular formula C27H27N3O2 B2511617 1-(o-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 848733-25-5](/img/structure/B2511617.png)
1-(o-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Description
The compound contains several functional groups, including an o-tolyl group, a p-tolyloxy group, a benzo[d]imidazol ring, and a pyrrolidin-2-one ring . The o-tolyl group is a group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing effects of the different functional groups. For example, the o-tolyl and p-tolyloxy groups might activate the benzene ring towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it more soluble in polar solvents .Scientific Research Applications
Chemical Synthesis and Structural Characterization
Research on similar compounds focuses on their synthesis and structural characterization. For instance, the synthesis and characterization of complex molecules incorporating benzimidazole or pyridine units, like 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole, have been detailed, highlighting the methods for constructing these molecules and analyzing their structures through spectroscopic techniques (Özdemir, Dayan, & Demirmen, 2016)[https://consensus.app/papers/synthesis-spectroscopic-ftir-characterization-özdemir/988dfcd93a3555c9b3c32a6f287bbdb2/?utm_source=chatgpt]. Such studies lay the groundwork for understanding the chemical behavior and potential applications of related compounds.
Applications in Material Science
Compounds with imidazole, pyridine, and benzimidazole units have been explored for their potential in material science, including the development of novel catalysts and materials with unique properties. For example, bifunctional N-heterocyclic carbene ligands have been developed for Cu-catalyzed reactions, indicating the role of similar structures in facilitating chemical transformations (Park, Ryu, Lee, & Hong, 2017)[https://consensus.app/papers/bifunctional-nheterocyclic-carbene-ligands-cucatalyzed-park/c99561f296ae592c8d60c87627aa6cc3/?utm_source=chatgpt].
Biological and Pharmacological Studies
Research on related compounds often extends into biological and pharmacological areas, exploring their potential as therapeutic agents. While direct information on 1-(o-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one's applications in this domain is not available, studies on imidazo[1,2-a]pyridines and benzimidazoles suggest a wide range of biological activities, including antimicrobial and anticancer properties (Lv, Li, Wang, Liu, Wang, Shen, Guo, & Lu, 2017)[https://consensus.app/papers/design-synthesis-activity-lv/97e4941bf54f59eca6ba61f56f32a498/?utm_source=chatgpt]. These findings indicate potential research directions for exploring the biological significance of related compounds.
properties
IUPAC Name |
4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c1-19-11-13-22(14-12-19)32-16-15-29-25-10-6-4-8-23(25)28-27(29)21-17-26(31)30(18-21)24-9-5-3-7-20(24)2/h3-14,21H,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHDQOMUDWIMJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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